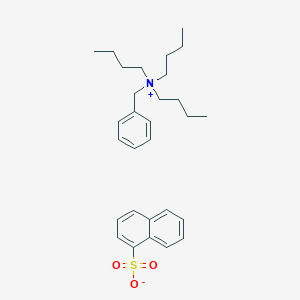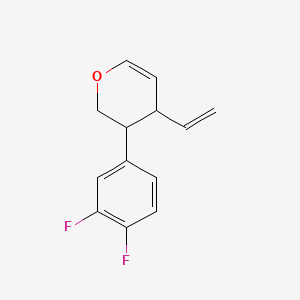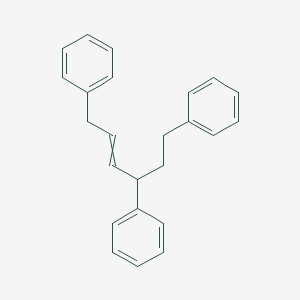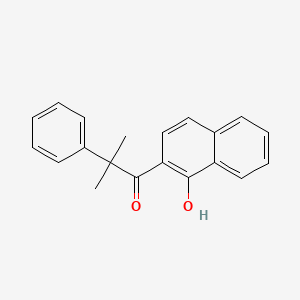
1-Propanone, 1-(1-hydroxy-2-naphthalenyl)-2-methyl-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 1-(1-hydroxy-2-naphthalenyl)-2-methyl-2-phenyl- is a complex organic compound known for its unique structural properties. This compound features a propanone backbone with a hydroxy-naphthalenyl group and a phenyl group, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
The synthesis of 1-Propanone, 1-(1-hydroxy-2-naphthalenyl)-2-methyl-2-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the Friedel-Crafts acylation of 1-hydroxy-2-naphthalene with 2-methyl-2-phenylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yield and purity.
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency.
Analyse Des Réactions Chimiques
1-Propanone, 1-(1-hydroxy-2-naphthalenyl)-2-methyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Propanone, 1-(1-hydroxy-2-naphthalenyl)-2-methyl-2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its effects on various biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Mécanisme D'action
The mechanism by which 1-Propanone, 1-(1-hydroxy-2-naphthalenyl)-2-methyl-2-phenyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxy-naphthalenyl group can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. The phenyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-Propanone, 1-(1-hydroxy-2-naphthalenyl)-2-methyl-2-phenyl- can be compared with similar compounds such as:
- 1-Propanone, 1-(2-hydroxyphenyl)-2-methyl-2-phenyl-
- 1-Propanone, 1-(1-hydroxy-2-naphthalenyl)-2-ethyl-2-phenyl-
- 1-Propanone, 1-(1-hydroxy-2-naphthalenyl)-2-methyl-2-(4-methylphenyl)-
These compounds share structural similarities but differ in the position and nature of substituents, which can significantly impact their chemical properties and applications. The unique combination of the hydroxy-naphthalenyl and phenyl groups in 1-Propanone, 1-(1-hydroxy-2-naphthalenyl)-2-methyl-2-phenyl- distinguishes it from its analogs, offering distinct reactivity and interaction profiles.
Propriétés
Numéro CAS |
251442-76-9 |
|---|---|
Formule moléculaire |
C20H18O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
1-(1-hydroxynaphthalen-2-yl)-2-methyl-2-phenylpropan-1-one |
InChI |
InChI=1S/C20H18O2/c1-20(2,15-9-4-3-5-10-15)19(22)17-13-12-14-8-6-7-11-16(14)18(17)21/h3-13,21H,1-2H3 |
Clé InChI |
OOEOJUAAIKFFOW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC=C1)C(=O)C2=C(C3=CC=CC=C3C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


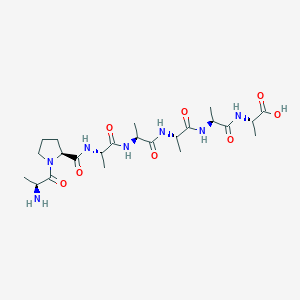
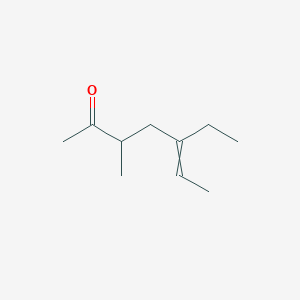
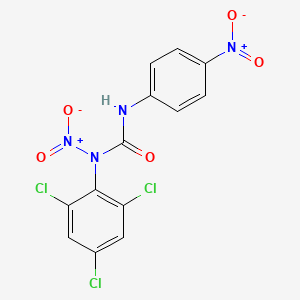
![Hexyl 2-[6-(hexyloxy)-3-oxo-3H-xanthen-9-yl]benzoate](/img/structure/B14249206.png)
![Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]-](/img/structure/B14249227.png)
![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethane-2,1-diyl)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14249232.png)
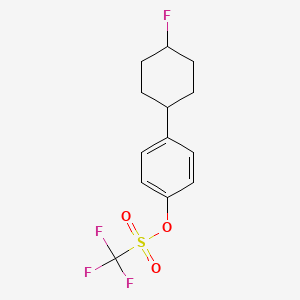
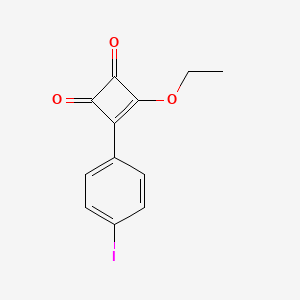
![1,1'-[(2-Ethylhexyl)azanediyl]bis{3-[(2-ethylhexyl)oxy]propan-2-ol}](/img/structure/B14249249.png)

